1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the azepane ring can be substituted with various functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the azepane ring can influence the compound’s overall conformation and stability .
Comparison with Similar Compounds
- 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine
- 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]morpholine
- 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]pyrrolidine
Uniqueness: 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring structures. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
azepan-1-yl-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C17H21N3O2/c1-22-14-8-6-13(7-9-14)15-12-16(19-18-15)17(21)20-10-4-2-3-5-11-20/h6-9,12H,2-5,10-11H2,1H3,(H,18,19) |
InChI Key |
FSJSMUGXXGEWLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.